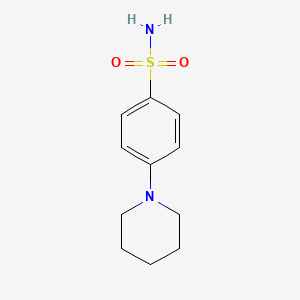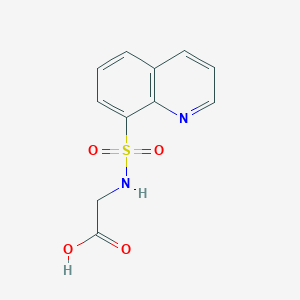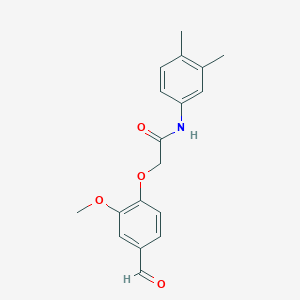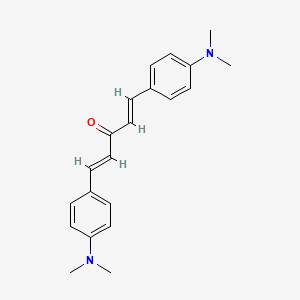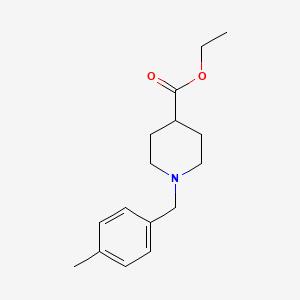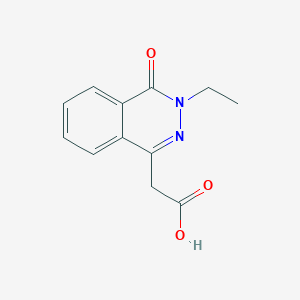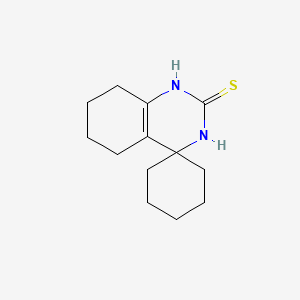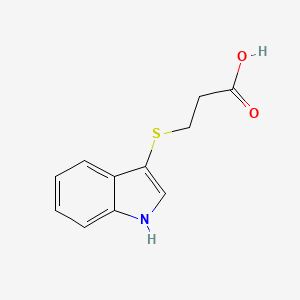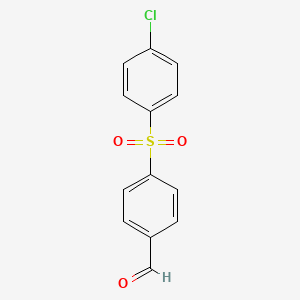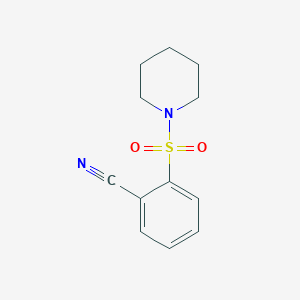
2-(哌啶-1-磺酰基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-1-ylsulfonyl)benzonitrile is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 g/mol It is characterized by the presence of a piperidine ring attached to a benzonitrile moiety through a sulfonyl group
科学研究应用
2-(Piperidin-1-ylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
生化分析
Biochemical Properties
2-(Piperidin-1-ylsulfonyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity . This interaction is crucial for studying the proteolytic pathways and understanding the regulation of protein degradation in cells.
Cellular Effects
The effects of 2-(Piperidin-1-ylsulfonyl)benzonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(Piperidin-1-ylsulfonyl)benzonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity and, consequently, the biochemical pathways they regulate. Additionally, 2-(Piperidin-1-ylsulfonyl)benzonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-ylsulfonyl)benzonitrile can change over time. The compound is relatively stable at room temperature, with a predicted melting point of 151.77°C and a boiling point of approximately 436.5°C . Its stability and activity can be influenced by various factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that 2-(Piperidin-1-ylsulfonyl)benzonitrile can have sustained effects on cellular function, although its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-ylsulfonyl)benzonitrile vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
2-(Piperidin-1-ylsulfonyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug-drug interactions of 2-(Piperidin-1-ylsulfonyl)benzonitrile .
Transport and Distribution
Within cells and tissues, 2-(Piperidin-1-ylsulfonyl)benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of the compound in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(Piperidin-1-ylsulfonyl)benzonitrile is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylsulfonyl)benzonitrile typically involves the reaction of benzonitrile with piperidine and a sulfonylating agent. One common method includes the following steps:
Preparation of the Sulfonylating Agent: A sulfonyl chloride, such as methanesulfonyl chloride, is prepared by reacting the corresponding sulfonic acid with thionyl chloride.
Reaction with Piperidine: Piperidine is then reacted with the sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate.
Coupling with Benzonitrile: The piperidin-1-ylsulfonyl intermediate is then coupled with benzonitrile under basic conditions to yield 2-(Piperidin-1-ylsulfonyl)benzonitrile.
Industrial Production Methods
Industrial production methods for 2-(Piperidin-1-ylsulfonyl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(Piperidin-1-ylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The sulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
作用机制
The mechanism of action of 2-(Piperidin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Morpholin-4-ylsulfonyl)benzonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile: Contains a pyrrolidine ring instead of a piperidine ring.
2-(Piperidin-1-ylsulfonyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
2-(Piperidin-1-ylsulfonyl)benzonitrile is unique due to the combination of the piperidine ring and the benzonitrile moiety linked by a sulfonyl group. This unique structure imparts specific chemical and biological properties that are distinct from its analogs. The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and research applications.
属性
IUPAC Name |
2-piperidin-1-ylsulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIANLCKGMVFKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
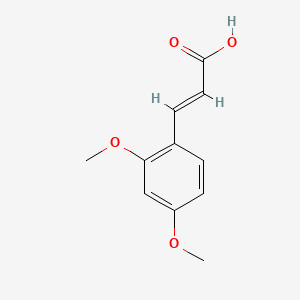
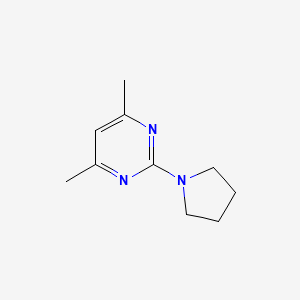
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)
